(3-Chlorophenyl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone
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Overview
Description
(3-Chlorophenyl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone is a synthetic organic compound that features a chlorophenyl group, a pyridinyl group, and an azetidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chlorophenyl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone typically involves the reaction of 3-chlorobenzoyl chloride with 3-(pyridin-3-yloxy)azetidine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors might be employed to enhance reaction efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
(3-Chlorophenyl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(3-Chlorophenyl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its anticonvulsant and antinociceptive properties.
Industry: Potential use in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of (3-Chlorophenyl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone involves its interaction with specific molecular targets. It is believed to interact with neuronal voltage-sensitive sodium and calcium channels, which play a crucial role in its anticonvulsant and antinociceptive effects . The compound may also interact with GABA receptors, contributing to its overall pharmacological profile.
Comparison with Similar Compounds
Similar Compounds
(3-Chlorophenyl)(pyridin-3-yl)methanone: Similar structure but lacks the azetidinyl group.
3-(2-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides: Similar pharmacological properties but different structural framework.
Uniqueness
(3-Chlorophenyl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone is unique due to the presence of the azetidinyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific interactions with molecular targets.
Properties
IUPAC Name |
(3-chlorophenyl)-(3-pyridin-3-yloxyazetidin-1-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O2/c16-12-4-1-3-11(7-12)15(19)18-9-14(10-18)20-13-5-2-6-17-8-13/h1-8,14H,9-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFRIDTXVHMVAFY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC(=CC=C2)Cl)OC3=CN=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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